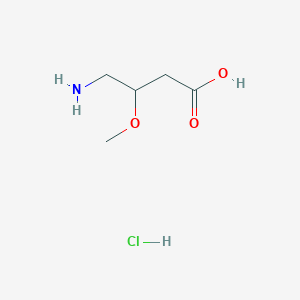

N-(4-acetylphenyl)-4-(bromomethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

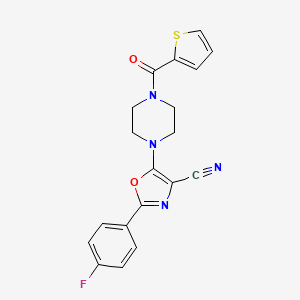

Compounds like “N-(4-acetylphenyl)-4-(bromomethyl)benzamide” belong to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R’ is an organyl group. The organyl group is attached to the nitrogen atom by an alkyl or aryl group .

Synthesis Analysis

The synthesis of such compounds generally involves the reaction of an acyl chloride with an amine to form an amide. The bromomethyl group can be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of such compounds generally consists of a benzene ring substituted with an acetyl group and a bromomethyl group. The amide functional group is attached to the benzene ring .Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines. The bromomethyl group can participate in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. For example, amides generally have high boiling points due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

- Research into compounds structurally related to "N-(4-acetylphenyl)-4-(bromomethyl)benzamide" involves the synthesis and characterization of various benzamide derivatives, which have been explored for their potential medicinal applications. For instance, the synthesis and anticonvulsant activity of ameltolide analogues like 4-amino-N-(2,6-dimethylphenyl)benzamide highlight the importance of structural modifications to enhance biological activity (Lambert et al., 1995).

- Another study focused on the synthesis of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors, demonstrating the chemical versatility and potential applications of benzamide derivatives in material science (Yamanaka et al., 2000).

Biological Evaluation and Therapeutic Potential

- The antifungal activity of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides was explored, revealing that some derivatives exhibit low to moderate antifungal properties, suggesting their potential as therapeutic agents against fungal infections (Saeed et al., 2008).

- A study on the modulation of histone acetylation by [4-(acetylamino)-N-(2-amino-phenyl) benzamide] in HCT-8 colon carcinoma highlighted its role as a histone deacetylase (HDAC) inhibitor, indicating its potential in cancer therapy through the modulation of gene expression (Kraker et al., 2003).

Green Chemistry and Synthesis Approaches

- The ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide demonstrates innovative approaches in the synthesis of benzamide derivatives, highlighting the importance of green chemistry in developing new compounds with potential anti-tubercular activity (Nimbalkar et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-4-(bromomethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO2/c1-11(19)13-6-8-15(9-7-13)18-16(20)14-4-2-12(10-17)3-5-14/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFGKUJGWKVDMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,3-trifluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)propanamide](/img/structure/B2850489.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2850490.png)

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2850491.png)

![Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2850496.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2850499.png)

![Ethyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2850500.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2850501.png)

![(E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine](/img/structure/B2850502.png)

![2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2850506.png)